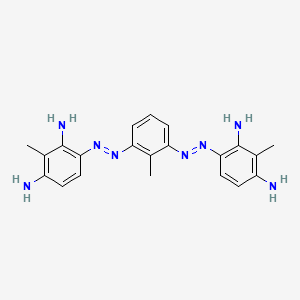
3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2,4-Diamino-3-methylphenyl)diazenyl-2-methylphenyl]diazenyl-2-methylbenzene-1,3-diamine is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of multiple diazenyl and amino groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Diamino-3-methylphenyl)diazenyl-2-methylphenyl]diazenyl-2-methylbenzene-1,3-diamine typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the nitration of toluene derivatives, followed by reduction to form the corresponding amines. These amines undergo diazotization using sodium nitrite and hydrochloric acid, forming diazonium salts. The diazonium salts are then coupled with other aromatic amines under controlled pH conditions to form the final azo compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of catalysts and solvents, such as ethanol or acetic acid, is common to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Diamino-3-methylphenyl)diazenyl-2-methylphenyl]diazenyl-2-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or zinc dust in acidic medium can break the azo bonds, yielding the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or zinc dust in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-[3-(2,4-Diamino-3-methylphenyl)diazenyl-2-methylphenyl]diazenyl-2-methylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pigments, dyes, and polymers due to its vibrant color and stability
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules, such as enzymes and receptors. The diazenyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This mechanism is exploited in biochemical assays to study enzyme activity and inhibition. Additionally, the compound’s ability to undergo redox reactions makes it useful in probing oxidative stress pathways in cells .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethylbiphenyl-4,4’-diamine: Similar in structure but lacks the diazenyl groups, resulting in different reactivity and applications.
4,4’-Diamino-3,3’-dimethyldiphenylmethane: Another related compound used in polymer synthesis but with distinct properties due to the presence of a methylene bridge.
Uniqueness
4-[3-(2,4-Diamino-3-methylphenyl)diazenyl-2-methylphenyl]diazenyl-2-methylbenzene-1,3-diamine is unique due to its multiple diazenyl groups, which confer distinct chemical reactivity and versatility in applications ranging from dye synthesis to biochemical research. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
6358-82-3 |
|---|---|
Molecular Formula |
C21H24N8 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[[3-[(2,4-diamino-3-methylphenyl)diazenyl]-2-methylphenyl]diazenyl]-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C21H24N8/c1-11-14(22)7-9-18(20(11)24)28-26-16-5-4-6-17(13(16)3)27-29-19-10-8-15(23)12(2)21(19)25/h4-10H,22-25H2,1-3H3 |
InChI Key |
FGHBXSQNFCBRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)N=NC2=C(C(=CC=C2)N=NC3=C(C(=C(C=C3)N)C)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















